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molecular formula C13H16F3NO2 B8363710 Glycine, N-ethyl-N-(3-methylphenyl)-, 2,2,2-trifluoroethyl ester CAS No. 88881-65-6

Glycine, N-ethyl-N-(3-methylphenyl)-, 2,2,2-trifluoroethyl ester

Cat. No. B8363710
M. Wt: 275.27 g/mol
InChI Key: CTPTXCRGTSLBLX-UHFFFAOYSA-N
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Patent
US04420555

Procedure details

A mixture of 13.5 g (0.1 mole) N-ethyl-m-toluidine, 22.1 g (0.1 mole) trifluoroethyl bromoacetate and 7.0 g (0.051 mole) potassium carbonate in 100 ml of acetone was heated at reflux for two hours. Water (10 ml) was added and the mixture heated at reflux overnight. Solvent was removed on a rotary evaporator, ether added and the layers separated. The aqueous layer was extracted with ether. The combined ether solution was washed once with 50 ml of water and dried over sodium sulfate. Removal of ether gave 26.0 g brown oil which gave one spot by thin layer chromatography and was used as isolated (94%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].Br[CH2:12][C:13]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[O:14].C(=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[CH2:1]([N:3]([CH2:12][C:13]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)NC1=CC(=CC=C1)C
Name
Quantity
22.1 g
Type
reactant
Smiles
BrCC(=O)OCC(F)(F)F
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed on a rotary evaporator, ether
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined ether solution was washed once with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of ether

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC(=CC=C1)C)CC(=O)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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